2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The fluorenylmethyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Mechanism of Action
Target of Action
It is known to be a derivative of valine , an essential amino acid. Amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis and metabolic pathways.
Mode of Action
As a valine derivative , it may interact with biological systems in a manner similar to valine. Valine is involved in protein synthesis, and its derivatives may influence this process or other biochemical pathways.
Biochemical Pathways
Amino acids and their derivatives, like Fmoc-alpha,beta-dehydro-2-abu-oh, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Fmoc-alpha,beta-dehydro-2-abu-oh may interact with multiple biochemical pathways.
Pharmacokinetics
Its solubility in dmso is known , which could influence its bioavailability and distribution in the body.
Action Environment
It is known to be stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various fields of research and industry .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is extensively used in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isobutyric acid: Similar in structure but with a branched side chain.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is unique due to its specific side chain, which can impart distinct properties to the peptides synthesized from it. This can influence the peptide’s stability, solubility, and biological activity, making it a valuable tool in peptide research and development .
Properties
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22)/b17-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHXCZMMTWJODE-LAZPYJJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)O)/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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